Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate
Description
Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonic acid diesters. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a phenyl group attached to a propyl backbone, with a phosphonic acid diethyl ester moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
1-diethoxyphosphoryl-1,1-difluoro-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2O4P/c1-4-18-20(17,19-5-2)13(14,15)12(3,16)11-9-7-6-8-10-11/h6-10,16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDXXPDOUZIVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)(C1=CC=CC=C1)O)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-difluoro-2-hydroxy-2-phenylpropane with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the difluoromethyl group can undergo reduction under specific conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Various phosphonic acid derivatives.
Oxidation Products: Carbonyl-containing phosphonic acids.
Reduction Products: Reduced phosphonic acid esters.
Hydrolysis Products: Phosphonic acid and alcohols.
Scientific Research Applications
Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds and as a precursor for the preparation of phosphonate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways involved depend on the enzyme and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (difluoromethyl)phosphonate
- Diethyl (difluoromethyl)phosphite
- Diethyl (difluoromethyl)phosphinate
Comparison
Diethyl (1,1-difluoro-2-hydroxy-2-phenylpropyl)phosphonate is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct reactivity and biological activity compared to other difluoromethyl phosphonates. The hydroxy group allows for additional hydrogen bonding interactions, while the phenyl group provides aromatic stabilization and potential π-π interactions.
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